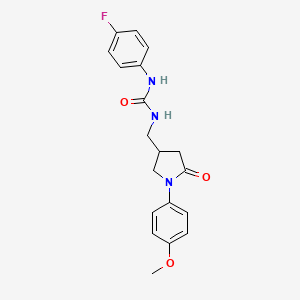

1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

CAS No.: 946292-20-2

Cat. No.: VC4198319

Molecular Formula: C19H20FN3O3

Molecular Weight: 357.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946292-20-2 |

|---|---|

| Molecular Formula | C19H20FN3O3 |

| Molecular Weight | 357.385 |

| IUPAC Name | 1-(4-fluorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

| Standard InChI | InChI=1S/C19H20FN3O3/c1-26-17-8-6-16(7-9-17)23-12-13(10-18(23)24)11-21-19(25)22-15-4-2-14(20)3-5-15/h2-9,13H,10-12H2,1H3,(H2,21,22,25) |

| Standard InChI Key | GGQIEXGYALHDQX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F |

Introduction

Synthesis and Preparation

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For 1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, the synthesis might involve:

-

Starting Materials: 4-Fluorophenyl isocyanate and a suitably protected amine derived from 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-ylmethylamine.

-

Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the reaction.

Biological Activity

Urea derivatives have been explored for their antiproliferative activities against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell growth, often through mechanisms involving protein kinase inhibition or interference with cellular signaling pathways.

| Compound Type | Biological Activity | References |

|---|---|---|

| Diaryl Urea Derivatives | Antiproliferative activity against cancer cell lines | |

| Indolin-2-one Derivatives | Protein kinase inhibitors |

Research Directions

Given the lack of specific data on 1-(4-Fluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, future research could focus on:

-

Synthesis Optimization: Developing efficient synthetic routes to produce this compound in high yield and purity.

-

Biological Evaluation: Assessing its antiproliferative activity against a panel of cancer cell lines to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume